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molecular formula C19H18N2O2S B8301161 7-Methoxy-alpha-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol

7-Methoxy-alpha-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol

Cat. No. B8301161
M. Wt: 338.4 g/mol
InChI Key: FGZOXZPHEDMSOK-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

Magnesium (0.146 g) in anhydrous ether (15 mL) was treated with (2-bromoethyl)benzene (0.82 mL) and reacted for 2.5 hours. Solid 7-Methoxy-imidazo[2,1-b]benzothiazole-3-carboxaldehyde (Formula M-3) (0.46 g) was added and reacted for 24 hours. The reaction mixture was quenched with 5% ammonium chloride solution and product was extracted into ethyl acetate. Drying and evaporation of solvent gave crude 7-Methoxy-α-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol (Formula M-4) which was recrystallized from acetonitrile solution to provide pure 7-Methoxy-α-(2-phenylethyl)imidazo[2,1-b]benzothiazole-3-methanol (Formula M-4) (0.60 g), m.p. 166-167°.
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
7-Methoxy-imidazo[2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.46 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:11][O:12][C:13]1[CH:26]=[CH:25][C:16]2[N:17]3[C:22]([CH:23]=[O:24])=[CH:21][N:20]=[C:18]3[S:19][C:15]=2[CH:14]=1>CCOCC>[CH3:11][O:12][C:13]1[CH:26]=[CH:25][C:16]2[N:17]3[C:22]([CH:23]([CH2:3][CH2:4][C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=4)[OH:24])=[CH:21][N:20]=[C:18]3[S:19][C:15]=2[CH:14]=1

Inputs

Step One
Name
Quantity
0.146 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.82 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
7-Methoxy-imidazo[2,1-b]benzothiazole-3-carboxaldehyde
Quantity
0.46 g
Type
reactant
Smiles
COC1=CC2=C(N3C(S2)=NC=C3C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
reacted for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 5% ammonium chloride solution and product
EXTRACTION
Type
EXTRACTION
Details
was extracted into ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
evaporation of solvent
CUSTOM
Type
CUSTOM
Details
gave crude 7-Methoxy-α-(2-phenylethyl) imidazo[2,1-b]benzothiazole-3-methanol (Formula M-4) which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile solution

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N3C(S2)=NC=C3C(O)CCC3=CC=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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